2-(Chloromethyl)-4-methylthiophene

Description

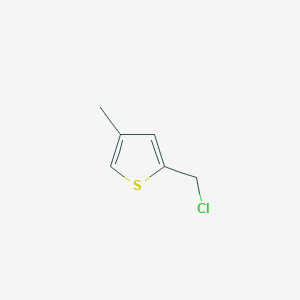

2-(Chloromethyl)-4-methylthiophene is a substituted thiophene derivative with the molecular formula C₆H₇ClS. Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, and their derivatives are widely studied due to their presence in natural resources (e.g., petroleum, coal) and pharmacological applications . The chloromethyl (-CH₂Cl) and methyl (-CH₃) substituents on the thiophene ring enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves Friedel-Crafts alkylation or halogenation of methylthiophene precursors, followed by purification via distillation or crystallization .

Properties

Molecular Formula |

C6H7ClS |

|---|---|

Molecular Weight |

146.64 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methylthiophene |

InChI |

InChI=1S/C6H7ClS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |

InChI Key |

XKMDFUUIIQBBAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiophene ring.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-4-methylthiophene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-(Aminomethyl)-4-methylthiophene or 2-(Thiophenylmethyl)-4-methylthiophene.

Oxidation: Formation of 2-(Chloromethyl)-4-methylthiophene sulfoxide or sulfone.

Reduction: Formation of 4-methylthiophene or other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylthiophene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular targets, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with 2-(Chloromethyl)-4-methylthiophene:

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

4-Chloromethylthiazole

Bis(Chloromethyl)Ether (BCME)

Chloromethyl Pivalate

Comparative Data Table

Detailed Comparative Analysis

Epichlorohydrin

- Structural Similarity : Both contain a chloromethyl group (-CH₂Cl), but epichlorohydrin has an epoxide ring, enhancing its electrophilicity .

- Reactivity : Epichlorohydrin undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols), whereas 2-(Chloromethyl)-4-methylthiophene participates in electrophilic aromatic substitution due to the thiophene ring’s aromatic stability .

4-Chloromethylthiazole

- Functional Group Comparison : The chloromethyl group in both compounds enables nucleophilic substitution. However, the thiazole ring (with nitrogen and sulfur) in 4-chloromethylthiazole imparts greater polarity and hydrogen-bonding capacity compared to the thiophene derivative .

- Applications : 4-Chloromethylthiazole is primarily used in agrochemicals, while 2-(Chloromethyl)-4-methylthiophene is favored in pharmaceuticals due to its aromatic stability and compatibility with bioactive molecules .

Bis(Chloromethyl)Ether (BCME)

- Hazard Profile: BCME is a notorious carcinogen with extreme toxicity, unlike 2-(Chloromethyl)-4-methylthiophene, which lacks such severe risks. BCME’s high reactivity as a bifunctional alkylating agent limits its industrial use today .

- Structural Difference : BCME lacks an aromatic system, making it more volatile and reactive compared to the thiophene-based compound.

Chloromethyl Pivalate

- Reactivity : As an acyl chloride derivative, chloromethyl pivalate undergoes esterification and acylation reactions. In contrast, 2-(Chloromethyl)-4-methylthiophene’s reactivity is dominated by its aromatic ring and chloromethyl side chain .

- Stability : The pivalate group (tert-butyl ester) enhances steric protection, reducing unintended side reactions compared to the less hindered thiophene derivative .

Research Findings and Industrial Relevance

- Synthetic Utility : 2-(Chloromethyl)-4-methylthiophene is prized for its dual functionality (aromatic ring + chloromethyl group), enabling diverse derivatization pathways, such as Suzuki couplings or Grignard reactions .

- Safety Considerations : While BCME and epichlorohydrin require stringent safety protocols, 2-(Chloromethyl)-4-methylthiophene is generally handled under standard organic synthesis precautions .

Biological Activity

2-(Chloromethyl)-4-methylthiophene is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-(Chloromethyl)-4-methylthiophene is characterized by a thiophene ring with a chloromethyl and a methyl group attached. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Chloromethyl)-4-methylthiophene exhibit significant antimicrobial properties. A study highlighted that derivatives of thiophene showed strong antibacterial and antifungal activities against various pathogenic strains, including Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

RXR Agonism

Recent patents have explored the role of bicyclic substituted heteroaryl compounds, including those related to 2-(Chloromethyl)-4-methylthiophene, as retinoid X receptor (RXR) agonists. RXR plays a crucial role in regulating gene expression linked to cell differentiation and proliferation. Activation of RXR can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of thiophene derivatives, including 2-(Chloromethyl)-4-methylthiophene, against clinical strains using disk diffusion methods. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into new antibacterial agents .

- Antifungal Properties : In another case study, the compound was tested against Candida albicans, demonstrating moderate antifungal activity. This positions it as a candidate for further exploration in antifungal drug development .

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of 2-(Chloromethyl)-4-methylthiophene. Preliminary assessments suggest low toxicity levels in mammalian cell lines, indicating a favorable safety margin for therapeutic applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.